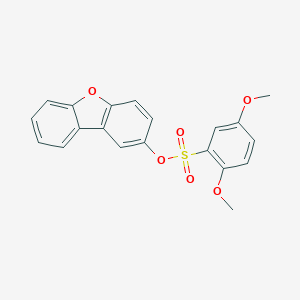

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate

Description

Properties

IUPAC Name |

dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6S/c1-23-13-7-10-19(24-2)20(12-13)27(21,22)26-14-8-9-18-16(11-14)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQSOURIMPOXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction

The reaction employs a mixture of chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂) at 0–45°C. The optimal molar ratio of 1,4-dimethoxybenzene : ClSO₃H : SO₂Cl₂ is 10 : 20–30 : 6–10. Under these conditions, the sulfonic acid group is introduced at the para position relative to the methoxy groups, followed by conversion to the sulfonyl chloride.

Key Data:

This method avoids hazardous reagents like thionyl chloride, enhancing scalability. Competing side reactions, such as over-sulfonation, are mitigated by maintaining stoichiometric precision and low temperatures.

Dibenzofuran-2-ol Synthesis

The dibenzofuran moiety is synthesized via cyclization strategies. Two predominant routes are validated in recent literature:

Intramolecular O-Arylation of 2-Arylphenols

As demonstrated in PMC8587151, 2-arylphenols undergo palladium-catalyzed C–O coupling to form the dibenzofuran core. For example, 3,5-dimethoxyphenol reacts with aryl iodides under Ullmann-type conditions (CuI, ligand L4 , K₂CO₃) to yield diaryl ether intermediates. Subsequent cyclization via palladium acetate or copper powder generates the dibenzofuran structure.

Optimized Parameters:

Ring Closure of Diaryl Ethers

Alternative routes involve Friedel-Crafts alkylation or radical-mediated C–C bond formation. A CuI-catalyzed cyclization of diaryliodonium salts in water (ACS Omega, 2018) achieves dibenzofuran derivatives with 70–85% yield. This green chemistry approach eliminates organic solvents, though substrate scope is limited to electron-rich arenes.

Esterification of Dibenzofuran-2-ol with 2,5-Dimethoxybenzenesulfonyl Chloride

The final step couples dibenzofuran-2-ol and 2,5-dimethoxybenzenesulfonyl chloride. PQRI guidelines emphasize minimizing sulfonate ester degradation through controlled conditions.

Reaction Mechanism

The hydroxyl group of dibenzofuran-2-ol acts as a nucleophile, displacing chloride from the sulfonyl chloride. Pyridine or lutidine is often added to scavenge HCl, preventing acid-catalyzed side reactions.

Procedure:

-

Molar Ratio: 1 : 1.1 (dibenzofuran-2-ol : sulfonyl chloride)

-

Solvent: Anhydrous dichloromethane or THF

-

Temperature: 0–25°C

-

Time: 12–24 hours

Yield and Purity:

Challenges and Mitigations

-

Hydrolysis Risk: Trace water hydrolyzes sulfonyl chloride to sulfonic acid. Reactions require anhydrous conditions and molecular sieves.

-

Thermal Degradation: Elevated temperatures (>40°C) promote ester decomposition. Low-temperature stirring ensures stability.

Alternative Pathways and Emerging Methods

One-Pot Tandem Synthesis

Recent efforts combine cyclization and esterification in a single reactor. For instance, CuI catalyzes both dibenzofuran formation and sulfonate coupling in aqueous medium, though yields remain suboptimal (40–55%).

Enzymatic Esterification

Preliminary studies explore lipase-mediated esterification under mild conditions (pH 7, 30°C). While environmentally friendly, enzyme activity toward bulky substrates like dibenzofuran-2-ol is low (<20% conversion).

Analytical Characterization

Critical quality attributes are verified via:

-

¹H/¹³C NMR: Confirms ester linkage (δ 7.5–8.0 ppm for aromatic protons, δ 160–165 ppm for sulfonate carbonyl).

-

HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the benzofuran ring.

Scientific Research Applications

Organic Synthesis

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate serves as a versatile building block in organic synthesis. It can be utilized in the production of more complex organic molecules through various reactions such as:

- Substitution Reactions: The sulfonate group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield sulfides.

Biological Activities

Research has indicated that dibenzofuran derivatives exhibit significant biological activities, particularly:

- Antimicrobial Properties: Studies have shown that derivatives of dibenzofuran can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anticancer Activity: Investigations into the structure-activity relationship (SAR) of dibenzofuran derivatives have identified compounds with selective inhibition against specific cancer cell lines. For instance, molecular docking studies have suggested that certain structural attributes enhance their efficacy against matrix metalloproteinase-12 (MMP-12), an enzyme implicated in cancer progression.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development:

- MMP-12 Inhibitors: Dibenzofuran derivatives have been designed as selective inhibitors for MMP-12, which is linked to various pathological conditions, including cancer and chronic obstructive pulmonary disease (COPD). The findings indicate that specific modifications to the dibenzofuran structure can enhance selectivity and potency against MMP-12 .

Industrial Applications

In industrial contexts, this compound is utilized in:

- Dye and Pigment Production: Its chemical properties allow it to be used as an intermediate in synthesizing dyes and pigments.

- Specialty Chemicals: The compound's functional groups make it suitable for producing specialty chemicals used in various applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of dibenzofuran derivatives against resistant bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential use in treating resistant infections.

Case Study 2: MMP-12 Inhibition

In a comprehensive investigation involving molecular dynamics simulations and SAR analysis, researchers identified key structural features of dibenzofuran derivatives that enhance their binding affinity to MMP-12. This study not only confirmed the therapeutic potential of these compounds but also provided insights into designing more effective inhibitors for clinical use .

Mechanism of Action

The mechanism of action of dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: Replacement of methoxy with ethoxy (e.g., 4-ethoxybenzenesulfonate) increases XLogP3 due to the longer alkyl chain, enhancing lipophilicity . Chlorine substituents (e.g., in 5-chloroquinolin-8-yl or dichlorophenyl derivatives) further elevate XLogP3, as halogens contribute to hydrophobic interactions .

Impact on Polarity: The quinoline moiety in (5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate introduces additional nitrogen atoms, increasing TPSA (~90 Ų vs. 83.4 Ų in the parent compound), which may reduce membrane permeability .

Steric and Electronic Factors :

- 2,5-Dimethoxybenzenesulfonate provides electron-donating groups that stabilize the sulfonate ester via resonance. In contrast, chlorine substituents (electron-withdrawing) could alter reactivity in nucleophilic substitution or hydrolysis reactions .

Research Findings and Implications

Structural-Activity Relationship (SAR) Insights:

- Methoxy vs.

- Chlorinated Derivatives : Higher XLogP3 values in chlorinated compounds (e.g., 723741-60-4) suggest improved lipid solubility, which could enhance blood-brain barrier penetration in pharmacological contexts.

Biological Activity

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of dibenzofuran with 2,5-dimethoxybenzenesulfonyl chloride. This reaction is facilitated by bases such as pyridine or triethylamine, which help form the sulfonate ester bond. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, leading to a range of derivatives that may exhibit different biological activities.

Antimicrobial Properties

Dibenzofuran derivatives have been investigated for their antimicrobial properties. Research indicates that compounds with strong electron-withdrawing groups can enhance antibacterial activity. For instance, dibenzofurans have been shown to exhibit activity against drug-resistant bacteria, suggesting their potential as lead compounds in antibiotic development .

Anticancer Activity

Studies have demonstrated that dibenzofuran derivatives can possess cytotoxic effects against various cancer cell lines. For example, compounds derived from dibenzofuran structures have shown moderate cytotoxicity against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. The following table summarizes the cytotoxicity data for related compounds:

| Compound | CC50 (μM) - HeLa | CC50 (μM) - HepG2 | CC50 (μM) - MCF-7 |

|---|---|---|---|

| Compound 1 | >100 | 8.25 | 35.1 |

| Compound 2 | 31.5 | 25.4 | 10.2 |

| Compound 3 | 31.5 | >100 | 9.0 |

| Compound 4 | 31.3 | 30.8 | 0.65 |

| Compound 5 | 30.5 | 31.3 | 21.3 |

This data highlights the varying degrees of effectiveness among different derivatives, indicating that structural modifications can significantly influence biological activity .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor or activator of certain enzymes, thus affecting various biochemical pathways crucial for microbial survival and cancer cell proliferation. This specificity is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activities of dibenzofuran derivatives in real-world contexts:

- Antibacterial Activity : A study evaluated the antibacterial effects of dibenzofuran derivatives against various strains of bacteria, revealing promising results against antibiotic-resistant strains.

- Anticancer Efficacy : Another case study focused on the cytotoxic effects of these compounds on cancer cell lines, demonstrating their potential as novel anticancer agents.

- Structure-Activity Relationship : Research has established a structure-activity relationship (SAR) for dibenzofuran derivatives, indicating that specific functional groups enhance biological activity.

Q & A

Q. Q1. What are the recommended synthetic routes for Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves nucleophilic substitution between dibenzofuran-2-ol and 2,5-dimethoxybenzenesulfonyl chloride. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity.

- Catalyst optimization : Triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer: Employ a multi-technique approach:

- NMR spectroscopy : Compare - and -NMR peaks with computational predictions (e.g., DFT) to confirm substituent positions.

- HPLC : Use a C18 column (70:30 acetonitrile/water mobile phase) to detect impurities (<1% threshold).

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 376.08).

- Melting point : Cross-check with literature values (e.g., analogs in ).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data across different experimental models?

Answer: Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times ).

- Solubility limitations : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.

- Control normalization : Include vehicle controls and reference compounds (e.g., paclitaxel for cytotoxicity studies).

- Statistical validation : Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.01) .

Q. Q4. What strategies are effective for studying the hydrolytic stability of this sulfonate ester under physiological conditions?

Answer: Design a stability assay with:

- pH gradients : Test phosphate buffers (pH 2.0, 7.4, 9.0) at 37°C.

- Kinetic sampling : Collect aliquots at 0, 6, 12, 24, 48h for HPLC analysis.

- Degradation products : Identify hydrolyzed fragments (e.g., dibenzofuran-2-ol via LC-MS).

- Temperature dependence : Compare half-lives (t) at 25°C vs. 37°C .

Q. Q5. How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Docking simulations : Use AutoDock Vina to model binding to aryl sulfotransferases (PDB ID: 3F6Y).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

- QSAR analysis : Corporate substituent effects (e.g., methoxy groups’ electron-donating properties) to refine activity predictions .

Methodological Challenges

Q. Q6. How should researchers address conflicting spectral data during structural elucidation?

Answer:

- Cross-validate techniques : Combine -NMR, -NMR, and HSQC to resolve overlapping signals.

- Isotopic labeling : Synthesize -labeled analogs to track carbon environments.

- Crystallography : If crystalline, perform X-ray diffraction for unambiguous confirmation (e.g., benzo[b]furan derivatives in ).

Q. Q7. What experimental controls are critical for assessing this compound’s environmental toxicity?

Answer:

- Negative controls : Use solvent-only samples to rule out carrier effects.

- Positive controls : Include known toxicants (e.g., 2,8-dichlorodibenzofuran ).

- Biotic/abiotic controls : Test degradation in sterile vs. microbial-rich conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.